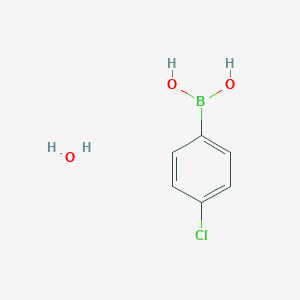

(4-Chlorophenyl)boronic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chlorophenylboronic acid is a derivative of boronic acid and is used as an intermediate in medicine and materials . It can be used in Suzuki coupling reactions to synthesize substituted difluoromethylphenyl .

Synthesis Analysis

4-Chlorophenylboronic acid can be used as a reactant in various reactions such as palladium-catalyzed direct arylation, cyclopalladation, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation . It can also be used in copper-mediated ligandless aerobic fluoroalkylation and Pd-catalyzed arylative cyclization .Molecular Structure Analysis

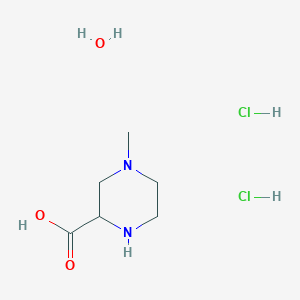

The linear formula of 4-Chlorophenylboronic acid is ClC6H4B(OH)2 . When tetracoordinated, the B–O bond of boronic esters increases to about 1.43–1.47 Å, which is as much as 0.10 Å longer than the corresponding bonds in tricoordinate analogues .Chemical Reactions Analysis

4-Chlorophenylboronic acid can be used in Suzuki coupling reactions to synthesize substituted difluoromethylphenyl . It can also be used in the Suzuki coupling reaction of toluenesulfonic acid pyrrolidine ester, followed by a hydrogenation reaction to synthesize baclofen amide .Physical and Chemical Properties Analysis

The molecular weight of 4-Chlorophenylboronic acid is 156.37 . It is a solid at room temperature . The melting point is 284-289 °C .Safety and Hazards

4-Chlorophenylboronic acid hydrate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

4-Chlorophenylboronic acid can be used as a catalyst to prepare 4-hydroxycoumarin derivatives with antitrypanosomal and antioxidant properties . It can also be used to prepare substituted diarylmethylidenefluorenes via Suzuki coupling reaction . These applications indicate potential future directions for the use of 4-Chlorophenylboronic acid.

特性

IUPAC Name |

(4-chlorophenyl)boronic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZUHJLUJPAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)Cl)(O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)

![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)

![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)

![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)